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molecular formula C11H12BrNO3 B8293002 5-Bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid

5-Bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid

Cat. No. B8293002
M. Wt: 286.12 g/mol
InChI Key: FVBVKLAZOJODRG-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

Sodium hydroxide solution (1 N, 3.6 mL) was added to a solution of 5-bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid ethyl ester (0.58 g, 1.8 mmol) in THF (5.3 mL). The mixture was heated for 5 h to 70° C., cooled and neutralized with hydrochloric acid (1 N, 1.8 mL). After addition of citric acid the product precipitated and was purified by chromatography on silica gel with a dichloromethane:methanol gradient to yield the title compound as colorless solid, MS (ISP) 284.1 (M−H)+.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
5-bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid ethyl ester
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH2:15][CH:16]2[CH2:18][CH2:17]2)=[N:9][C:8]=1[CH3:19])C.Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[Br:13][C:11]1[C:10]([O:14][CH2:15][CH:16]2[CH2:18][CH2:17]2)=[N:9][C:8]([CH3:19])=[C:7]([CH:12]=1)[C:6]([OH:20])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
5-bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid ethyl ester
Quantity
0.58 g
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C(=C1)Br)OCC1CC1)C)=O
Name
Quantity
5.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 5 h to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with a dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=C(C(=O)O)C1)C)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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